2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H14N2·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylquinoline.
Alkylation: The 6-methylquinoline undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine group.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Alkylation: Using large-scale reactors for the alkylation step.
Purification: Employing industrial purification techniques such as crystallization and filtration.
Formation of Dihydrochloride Salt: Converting the amine to its dihydrochloride form using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-3-yl)ethan-1-amine dihydrochloride: Similar structure but lacks the methyl group at the 6-position.
2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride: A more saturated derivative with different biological properties.
Uniqueness
2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C12H16Cl2N2 |
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Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-(6-methylquinolin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12;;/h2-3,6-8H,4-5,13H2,1H3;2*1H |
InChI Key |
SDVXDBPQKXQMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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